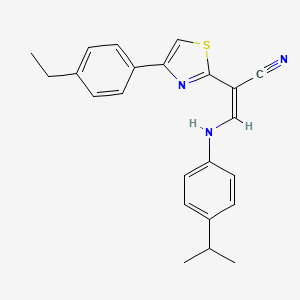

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile

Descripción

(Z)-2-(4-(4-Ethylphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted at the 4-position with a 4-ethylphenyl group. The acrylonitrile moiety adopts a Z-configuration, with the α-carbon bonded to a 4-isopropylphenylamino group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3S/c1-4-17-5-7-19(8-6-17)22-15-27-23(26-22)20(13-24)14-25-21-11-9-18(10-12-21)16(2)3/h5-12,14-16,25H,4H2,1-3H3/b20-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGWTJXJINVBEU-ZHZULCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)C(C)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-isopropylphenyl)amino)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, and biological activity, particularly focusing on its effects on various biological systems.

Chemical Structure and Synthesis

The compound features a thiazole ring and an acrylonitrile moiety, which are known to contribute to biological activity. The synthesis typically involves multi-step organic reactions including condensation and cyclization techniques.

Structure

- Chemical Formula : CHNS

- Molecular Weight : 338.47 g/mol

- Key Functional Groups : Thiazole, acrylonitrile, aromatic amine

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.0 | Apoptosis |

| Compound B | HeLa (Cervical Cancer) | 8.2 | Cell Cycle Arrest |

| This compound | A549 (Lung Cancer) | TBD | TBD |

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial properties against a range of pathogens. In vitro studies show that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various thiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant inhibition zone compared to control groups, suggesting its potential as an antimicrobial agent.

The biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors.

- Interaction with Cellular Targets : Binding to specific receptors or proteins in cancer cells can lead to altered signaling pathways.

- Induction of Oxidative Stress : Some thiazole derivatives induce oxidative stress in cancer cells, leading to cell death.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key structural analogs are categorized based on substituent variations:

Substituent Analysis:

- Thiazole Modifications: The target’s 4-ethylphenyl group provides moderate hydrophobicity, contrasting with electron-withdrawing groups (e.g., fluorophenyl in Ev10) or polar substituents (e.g., chloromethyl in 1f). Bulkier alkyl groups (ethyl, isopropyl) may enhance membrane permeability but reduce solubility .

- Hydroxy and methoxy groups (Ev10) introduce polarity, favoring fluorescence or solubility, whereas trimethoxyphenyl (Compound 15) enhances anticancer activity via tubulin binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.